Product packaging for 5-Chloro-N,N-dimethyl-2-nitrobenzamide(Cat. No.:CAS No. 480451-75-0)

5-Chloro-N,N-dimethyl-2-nitrobenzamide

Cat. No.: B1593037
CAS No.: 480451-75-0
M. Wt: 228.63 g/mol
InChI Key: CMDZDRYXYNKLNL-UHFFFAOYSA-N
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Description

Historical Context and Significance of Substituted Benzamide (B126) Derivatives in Organic and Medicinal Chemistry

Substituted benzamides have a rich history and are of considerable importance in medicinal chemistry. Their journey to prominence began in the mid-20th century, leading to the development of drugs with diverse therapeutic applications. For instance, compounds like sulpiride (B1682569) and amisulpride (B195569) have been used to treat conditions such as dysthymia and the negative symptoms of schizophrenia. nih.gov The proposed mechanism for these effects often involves the modulation of the dopaminergic system in the brain. nih.gov

The versatility of the benzamide scaffold has made it a privileged structure in drug discovery. Its ability to form key interactions with biological targets has led to its incorporation into a wide range of therapeutic agents. Beyond neuroscience, substituted benzamides are explored as histone deacetylase (HDAC) inhibitors for cancer therapy, with compounds like Entinostat (MS-275) being notable examples. acs.orgnih.gov The development of such agents highlights the ongoing importance of this chemical class in addressing complex diseases. acs.org In agriculture, various benzamide derivatives have been successfully commercialized as herbicides, insecticides, and fungicides. mdpi.com

Structural Framework of 5-Chloro-N,N-dimethyl-2-nitrobenzamide within Aromatic Nitro Compounds

This compound is an aromatic compound featuring several key functional groups that define its chemical nature. Its core is a benzene (B151609) ring, which is substituted at three positions:

A Carboxamide Group: At position C1, an N,N-dimethylcarboxamide group (–C(=O)N(CH₃)₂) is attached. The tertiary nature of this amide influences its solubility and reactivity.

A Nitro Group: At position C2, a nitro group (–NO₂) is present. The nitro group is strongly electron-withdrawing, which significantly impacts the electron density of the aromatic ring. This electronic effect is crucial for the compound's reactivity and potential biological activity. nih.gov

A Chlorine Atom: At position C5, a chlorine atom (–Cl) is attached. As a halogen, chlorine is also an electron-withdrawing group, further modifying the electronic properties of the benzene ring.

The presence of the nitro group firmly places this molecule within the class of aromatic nitro compounds. These compounds are known for a range of activities and are integral to many synthetic and biological processes. nih.govnih.gov The reduction of the nitro group can lead to the formation of reactive intermediates, a mechanism exploited in some antimicrobial agents. nih.gov The specific positioning of the chloro and nitro substituents on the benzamide framework creates a unique electronic and steric environment that dictates its interaction with other molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 35398-38-8
Molecular Formula C₉H₉ClN₂O₃
Molecular Weight 228.63 g/mol
Appearance Solid (form may vary)
General Class Substituted Benzamide, Aromatic Nitro Compound

Overview of Current Research Trajectories for Nitro-Substituted Benzamides

Current research into nitro-substituted benzamides is diverse, reflecting the broad potential of this class of molecules. A significant area of investigation is in medicinal chemistry, where these compounds are being explored for various therapeutic effects.

One prominent research trajectory is the development of anti-inflammatory agents. nih.gov Studies have shown that certain nitro-substituted benzamides can inhibit pro-inflammatory cytokines, suggesting their potential as lead compounds for new anti-inflammatory drugs. nih.gov The nitro group, while sometimes considered a "structural alert," is a feature of established anti-inflammatory drugs like nimesulide, encouraging its inclusion in novel drug designs. nih.govnih.gov

Another active area of research is in oncology. While some studies have indicated that adding a nitro group to certain benzamide-based anticancer agents can decrease their activity, the structural diversity of this class means that its role is highly context-dependent. nih.gov The nitro group is a key feature in some anticancer drugs, such as nitracrine (B1678954) and nilutamide, where it is essential for their therapeutic action. nih.gov

Furthermore, nitro-containing compounds, including benzamides, are continuously being investigated for their antimicrobial properties. nih.gov The ability of the nitro group to be reduced within cells to form toxic intermediates is a well-established mechanism of action against various pathogens. nih.gov Research continues to explore new nitro-substituted molecules to combat microbial infections. The synthesis of novel benzamide derivatives remains a key focus, with chemists developing new methods to create complex molecules for evaluation in various biological and material science applications. acs.orgmdpi.com

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2O3 B1593037 5-Chloro-N,N-dimethyl-2-nitrobenzamide CAS No. 480451-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N,N-dimethyl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-5-6(10)3-4-8(7)12(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDZDRYXYNKLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629084
Record name 5-Chloro-N,N-dimethyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480451-75-0
Record name 5-Chloro-N,N-dimethyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 5 Chloro N,n Dimethyl 2 Nitrobenzamide

Strategic Approaches for the Chemical Synthesis of 5-Chloro-N,N-dimethyl-2-nitrobenzamide

The synthesis of this compound is a multi-step process that requires careful consideration of starting materials and reaction conditions to achieve the desired product with high purity and yield.

Exploration of Precursor Building Blocks for the 2-Nitrobenzamide (B184338) Core

The foundational structure of the target molecule is the 2-nitrobenzamide core. The primary precursor for this is typically 2-nitrobenzoic acid . This starting material can be synthesized through the oxidation of 2-nitrotoluene. Alternative precursors can also be considered, depending on the desired substitution pattern and availability of starting materials. For instance, the nitration of a pre-existing benzoyl chloride or a related derivative could be a viable route.

Another key precursor is aniline (B41778) , which can be nitrated to form nitroanilines. hopemaxchem.com However, direct nitration of aniline can lead to a mixture of ortho, meta, and para isomers, as well as over-nitration products. hopemaxchem.com To achieve regioselectivity, the amino group of aniline is often protected, for example, by acetylation to form acetanilide, before the nitration step. hopemaxchem.com

A plausible synthetic strategy for the 2-nitrobenzamide core could start from 2-chloro-4-nitrobenzoic acid . nih.gov This commercially available starting material already contains the nitro group and a chlorine atom, which simplifies the subsequent synthetic steps.

Synthetic Routes for N,N-Dimethyl Amidation in Nitrobenzamide Systems

The formation of the N,N-dimethylamide functional group is a critical step in the synthesis. This is typically achieved by converting the carboxylic acid group of a nitrobenzoic acid derivative into an amide. A common method involves the activation of the carboxylic acid, for example, by converting it into an acyl chloride.

One established method for forming N,N-dimethylamides is the reaction of a carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with dimethylamine (B145610) to yield the desired N,N-dimethylbenzamide. nih.gov The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

Another approach involves the use of coupling agents. For instance, a method for preparing 2-amino-5-chloro-N,3-dimethylbenzamide involves the reaction of an intermediate with methylamine (B109427) in the presence of N,N'-diisopropylcarbodiimide and 1-hydroxybenztriazole. google.com A similar methodology could be adapted for the synthesis of this compound.

A patented method for the preparation of N,N-dimethyl-caprylamide/decanamide involves the direct reaction of the carboxylic acid with dimethylamine at elevated temperatures. google.com This direct amidation approach could potentially be applied to nitrobenzamide systems, although the reaction conditions would need to be optimized.

Methods for Site-Specific Halogenation (e.g., Chlorination at the 5-Position)

Achieving site-specific halogenation is crucial for the synthesis of this compound. If the starting material does not already contain the chlorine atom at the desired position, a chlorination step is necessary. The directing effects of the substituents on the benzene (B151609) ring play a critical role in determining the position of chlorination.

In the case of a 2-nitrobenzoic acid derivative, the nitro group is a meta-directing deactivator, while the carboxylic acid group is also a meta-directing deactivator. Therefore, direct chlorination of 2-nitrobenzoic acid would likely lead to chlorination at the 5-position.

A patented synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide describes a chlorination step using sulfonyl chloride in an inert organic solvent. google.com This method could be adapted for the chlorination of a suitable 2-nitrobenzamide precursor. Another patent describes a process that includes a substitution reaction with chlorine gas to generate a dichlorobenzoic acid derivative. google.com

Optimization of Reaction Conditions and Yield Characteristics in Multi-Step Syntheses

For example, in the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, specific reaction temperatures are noted for each step to maximize the yield. The amidation step is carried out at 60-65°C, the reduction of the nitro group at 70-75°C, and the chlorination at 55-60°C. google.com

The choice of solvent can also have a significant impact on the reaction outcome. For instance, the synthesis of certain nitrobenzamide derivatives utilizes dimethylformamide (DMF) as a solvent. nih.gov The use of phase transfer catalysts can also be explored to improve the reaction efficiency, especially in reactions involving immiscible reactants.

The following table summarizes a potential multi-step synthesis for this compound, highlighting the key reaction conditions that could be optimized.

StepReactionReagents and Conditions
1Acyl Chloride Formation5-Chloro-2-nitrobenzoic acid, Thionyl chloride, DMF (catalyst)
2Amidation5-Chloro-2-nitrobenzoyl chloride, Dimethylamine, Base (e.g., triethylamine), Dichloromethane

Elucidation of Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is largely dictated by the functional groups present on the aromatic ring, particularly the nitro group.

Mechanistic Investigations of Nitro Group Reduction to Amino Functionality in Benzamide (B126) Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic chemistry and is particularly relevant for the synthesis of pharmacologically active compounds. This reduction can be achieved using various reducing agents and catalysts.

The mechanism of nitro group reduction is complex and can proceed through several intermediates. The classical Haber-Lukashevich mechanism suggests a stepwise reduction process. researchgate.net More recent studies have employed advanced analytical techniques to further elucidate the reaction pathway. nih.govcardiff.ac.uk

Mechanistic studies on the reduction of nitro compounds catalyzed by an iron(salen) complex have indicated the involvement of a nitroso intermediate. nih.govcardiff.ac.uk The reaction is believed to proceed through two interconnected catalytic cycles, with an iron hydride complex as a key intermediate. nih.govcardiff.ac.uk

The choice of reducing agent can influence the selectivity of the reduction. For example, using pinacol (B44631) borane (B79455) (HBpin) as a reductant can lead to the reduction of both the nitro group and other reducible functional groups, such as aldehydes. nih.gov In contrast, a less active reductant like phenylsilane (B129415) (H₃SiPh) can allow for the chemoselective reduction of the nitro group while leaving other functionalities intact. nih.govcardiff.ac.uk

Commonly used methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or the use of metal powders like iron in an acidic medium. google.com The following table outlines various methods for the reduction of nitroaromatic compounds.

Reducing SystemSubstrate ScopeKey Features
Iron/AcidNitroarenesCost-effective and widely used in industrial processes. google.com
Catalytic Hydrogenation (e.g., Pd/C, H₂)NitroarenesGenerally provides high yields and clean reactions. organic-chemistry.org
Sodium Borohydride/Transition Metal CatalystNitroaromaticsOffers a milder alternative to other reducing agents. jsynthchem.com
Iron(salen) Complex/SilaneNitro aromatics and aliphaticsAllows for chemoselective reduction at room temperature. nih.govcardiff.ac.uk

Studies on Nucleophilic Substitution Reactions Involving the Nitrobenzamide Moiety

The structure of this compound is well-suited for nucleophilic aromatic substitution (SNAr). The reaction is characterized by the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. In this molecule, the chlorine atom serves as the leaving group.

The feasibility of this reaction is significantly enhanced by the presence of a strongly electron-withdrawing nitro group (-NO₂) positioned para to the chlorine atom. askiitians.comvedantu.com This arrangement is critical as the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. askiitians.comwikipedia.org The stabilization occurs through delocalization of the negative charge onto the oxygen atoms of the nitro group via resonance. Without such an activating group, nucleophilic substitution on an aryl halide is generally difficult. libretexts.org

Studies on analogous compounds, such as p-chloronitrobenzene, demonstrate that they undergo nucleophilic substitution much more readily than their non-nitrated counterparts. askiitians.comvedantu.comdoubtnut.com The reaction mechanism involves two main steps: the initial addition of the nucleophile to form the stabilized carbanion, followed by the elimination of the chloride ion to restore the aromaticity of the ring. wikipedia.orglibretexts.org

A variety of nucleophiles can be employed in these reactions. Research on similar chloro-nitroaromatic systems has shown successful substitutions using amines (e.g., pyrrolidine, piperidine, morpholine) and alkoxides (e.g., sodium methoxide). quizlet.comnih.gov For this compound, this pathway allows for the introduction of diverse functionalities at the C-5 position, leading to a wide range of derivatives.

Table 1: Nucleophilic Aromatic Substitution (SNAr) on Activated Aryl Halides

SubstrateActivating Group(s)Position Relative to Leaving GroupTypical NucleophilesKey IntermediateReference
p-Chloronitrobenzene-NO₂ParaAmines, Alkoxides, HydroxideMeisenheimer Complex askiitians.comlibretexts.org
3,4-Dichloronitrobenzene-NO₂Para (to C4-Cl)Sodium MethoxideResonance-stabilized carbanion quizlet.com
2,4-Dinitrochlorobenzene-NO₂ (x2)Ortho and ParaHydroxide, AminesMeisenheimer Complex wikipedia.orglibretexts.org
This compound-NO₂ParaAmines, Thiols (predicted)Meisenheimer Complex (predicted) wikipedia.org

Analysis of Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a ring atom, typically hydrogen, with an electrophile. The reactivity of a benzene ring towards EAS is heavily influenced by the nature of the substituents it carries. In this compound, the ring is substituted with three groups: a nitro group (-NO₂), a chloro group (-Cl), and a dimethylcarboxamide group (-CON(CH₃)₂).

Both the nitro group and the amide group are strong deactivators, meaning they withdraw electron density from the ring, making it significantly less reactive towards electrophiles than benzene itself. unizin.org Deactivating groups generally direct incoming electrophiles to the meta position. unizin.orglibretexts.org The chloro group is also deactivating (due to its inductive effect) but is an ortho, para-director (due to resonance). libretexts.orgorganicchemistrytutor.com

To predict the position of a subsequent substitution, the directing effects of all three groups on the available ring carbons (C-3, C-4, and C-6) must be considered:

Nitro group (at C-2): Directs meta to C-4 and C-6.

Dimethylcarboxamide group (at C-1): Directs meta to C-3. However, considering the entire benzamide system, the amide group is generally a meta-director relative to its own position.

Chloro group (at C-5): Directs ortho to C-4 and C-6.

Table 2: Directing Effects of Substituents in this compound

SubstituentPositionReactivity EffectDirecting EffectFavored Positions for SubstitutionReference
-CON(CH₃)₂C-1DeactivatingMetaC-3 unizin.org
-NO₂C-2Strongly DeactivatingMetaC-4, C-6 unizin.orglibretexts.org
-ClC-5DeactivatingOrtho, ParaC-4, C-6 (ortho) libretexts.orgorganicchemistrytutor.com

Condensation Reactions for the Formation of Novel this compound Derivatives

Condensation reactions, where two molecules combine with the loss of a small molecule like water, provide a powerful strategy for synthesizing complex derivatives from this compound. libretexts.org A common approach involves the chemical modification of one of the existing functional groups to make it amenable to condensation.

The most versatile handle for this purpose is the nitro group. Reduction of the nitro group to an amine is a well-established transformation, which would convert the starting material into 2-amino-5-chloro-N,N-dimethylbenzamide . This amino derivative is a valuable precursor for a variety of condensation reactions.

For instance, 2-aminobenzamides can react with aldehydes and ketones in cyclocondensation reactions to form fused heterocyclic systems. researchgate.net Studies on the reactions of 2-aminobenzamide (B116534) with various aldehydes have shown the formation of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net Similarly, the condensation of related 2-aminothiophenols with aldehydes yields benzothiazoles. mdpi.com By analogy, reacting 2-amino-5-chloro-N,N-dimethylbenzamide with a range of carbonyl compounds could lead to the synthesis of novel quinazolinone derivatives.

Another synthetic route involves the condensation of hydrazides with aldehydes to form hydrazones. scilit.com While this would require first converting the amide of the title compound, it highlights a potential derivatization strategy within the broader class of benzamides.

Table 3: Examples of Condensation Reactions for Heterocycle Synthesis

PrecursorReactantProduct ClassReaction TypeReference
2-AminobenzamideAldehydes/Ketones2,3-Dihydroquinazolin-4(1H)-onesCyclocondensation researchgate.net
2-AminothiophenolAldehydesBenzothiazolesCondensation/Oxidation mdpi.com
HydrazidesAldehydesHydrazonesCondensation scilit.comresearchgate.net
2-AminopyridineBarbituric AcidsFused PyrimidinesCondensation scielo.org.mx

Oxidation Pathways and By-Product Formation in Nitrobenzamide Systems

The oxidation of this compound is not extensively documented in the literature. However, an analysis of its functional groups allows for the prediction of potential oxidation pathways and by-products that could arise under specific conditions. The molecule contains several sites susceptible to oxidation, including the N,N-dimethylamide group and the aromatic ring itself, although the latter is electron-deficient.

The N,N-dimethylamide moiety could potentially undergo oxidation. The methyl groups attached to the nitrogen are potential sites for oxidative attack, which could lead to the formation of N-formyl-N-methyl derivatives or complete demethylation under harsh conditions. The oxidation of N,N-disubstituted amines and their derivatives is a known transformation, often leading to complex product mixtures. chimia.ch

In the broader context of nitrobenzamide systems, oxidative side reactions can lead to by-product formation during synthesis. For example, if the synthesis starts from 5-chloro-2-nitrobenzaldehyde, over-oxidation of the aldehyde can yield 5-chloro-2-nitrobenzoic acid as an impurity.

Furthermore, under highly aggressive oxidative conditions, degradation of the benzene ring could occur, though this is generally not a controlled or synthetically useful process. The stability of the nitro group and the deactivated nature of the ring make it relatively resistant to oxidative degradation compared to electron-rich aromatic systems. The most likely oxidative transformations would involve the substituents rather than the aromatic core itself.

Spectroscopic Characterization and Structural Elucidation of 5 Chloro N,n Dimethyl 2 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the protons and carbons in the structure of 5-Chloro-N,N-dimethyl-2-nitrobenzamide.

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the six N-methyl protons.

N-Methyl Protons : Due to restricted rotation around the amide C-N bond, the two methyl groups are chemically non-equivalent. This phenomenon leads to two separate singlet signals. In the related compound N,N-dimethyl-2-nitrobenzamide, these signals appear at δ 3.17 (s, 3H) and δ 2.84 (s, 3H) ppm. rsc.org A similar pattern is expected for the title compound.

Aromatic Protons : The 1,2,4-substitution pattern of the aromatic ring will result in three distinct signals. The powerful electron-withdrawing effect of the nitro group at the C2 position and the halogen at the C5 position will significantly deshield the aromatic protons, shifting them downfield. Based on standard substituent effects, the proton at C6 (adjacent to the chlorine) is expected to be a doublet, the proton at C3 (adjacent to the nitro group) a doublet, and the proton at C4 (between the two groups) a doublet of doublets.

The ¹³C NMR spectrum should display nine unique signals corresponding to the nine carbon atoms in the molecule.

Amide Carbonyl Carbon : This carbon is expected to appear significantly downfield, typically in the range of δ 165–170 ppm. For N,N-dimethyl-2-nitrobenzamide, this signal is found at δ 168.13 ppm. rsc.org

N-Methyl Carbons : The two non-equivalent methyl carbons are expected to appear as two distinct signals in the δ 35-40 ppm range. In N,N-dimethyl-2-nitrobenzamide, these signals are at δ 38.38 and δ 35.05 ppm, while in 2-chloro-N,N-dimethylbenzamide they are at δ 38.18 and 34.76 ppm. rsc.org

Aromatic Carbons : The six aromatic carbons will have distinct chemical shifts. The carbon bearing the nitro group (C2) will be highly deshielded, appearing around δ 145 ppm. rsc.org The carbon attached to the chlorine atom (C5) will also be downfield. The remaining four aromatic carbons (C1, C3, C4, C6) will have shifts determined by the combined electronic effects of the substituents.

Interactive Table: Predicted NMR Chemical Shifts

¹H NMR

Proton Type Predicted Chemical Shift (δ ppm) Multiplicity Notes
N-Methyl ~3.1 Singlet One of two non-equivalent methyl groups. rsc.org
N-Methyl ~2.8 Singlet Second of two non-equivalent methyl groups. rsc.org

¹³C NMR

Carbon Type Predicted Chemical Shift (δ ppm) Notes
Amide (C=O) ~168 rsc.org
Aromatic (C-NO₂) ~145 rsc.org
Aromatic (C-Cl) ~135-140
Aromatic (C-H & C-C=O) ~125-135 Four distinct signals expected. rsc.org
N-Methyl ~38 One of two non-equivalent methyl groups. rsc.org

Mass Spectrometry Investigations (MS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, with a molecular formula of C₉H₉ClN₂O₃ and a molecular weight of 228.63 g/mol , mass spectrometry provides critical data for its identification and characterization. rsc.orgnih.gov

Analysis of Molecular Ion and Fragmentation Patterns

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion peak and any chlorine-containing fragments. The M+2 peak, resulting from the presence of the ³⁷Cl isotope, would appear with an intensity of approximately one-third of the main M⁺ peak (containing the ³⁵Cl isotope).

Common fragmentation pathways for aromatic amides involve cleavage of the amide bond. For this compound, key fragmentation events would likely include:

α-cleavage: Loss of the dimethylamino group (-N(CH₃)₂) to form a stable acylium ion.

Loss of NO₂: Nitroaromatic compounds commonly lose the nitro group (NO₂) as a radical (mass of 46 u) or as NO (mass of 30 u).

Loss of Cl: Cleavage of the carbon-chlorine bond can occur, leading to a fragment ion without the halogen.

Cleavage of the amide bond: Fragmentation can occur at the C-N bond of the amide, leading to the formation of a benzoyl cation derivative.

Based on the fragmentation of the related compound N,N-dimethylbenzamide, a prominent peak would be expected at m/z 105, corresponding to the benzoyl cation, and another at m/z 77, corresponding to the phenyl cation. nih.gov For this compound, these would be shifted according to the substituents.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

Predicted Fragment Ion (m/z) Proposed Structure / Loss Notes
228/230[M]⁺Molecular ion peak with characteristic Cl isotope pattern.
182/184[M - NO₂]⁺Loss of the nitro group.
184[M - N(CH₃)₂]⁺Loss of the dimethylamino group.
154[M - N(CH₃)₂ - NO]⁺Subsequent loss of NO from the previous fragment.
150/152[M - CO - N(CH₃)₂]⁺Loss of the carbonyl and dimethylamino groups.
111[C₆H₃Cl]⁺Phenyl cation with chlorine.

Note: This table is predictive and based on general fragmentation rules for similar compounds. Experimental verification is required.

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

While direct experimental data for advanced spectroscopic analysis of this compound is limited in available literature, the application of such techniques is crucial for unambiguous structural confirmation. For related benzamide (B126) derivatives, techniques such as 2D NMR (COSY, HSQC, HMBC) and X-ray crystallography have been instrumental. nih.gov

For instance, 2D NMR spectroscopy would be invaluable in confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information about long-range couplings between protons and carbons, helping to definitively place the chloro, nitro, and N,N-dimethylamido groups on the benzene (B151609) ring.

X-ray crystallography would provide the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a single crystal of the compound, including bond lengths, bond angles, and intermolecular interactions. nih.gov Although a crystal structure for the title compound is not publicly available, it remains the gold standard for structural elucidation.

Computational Chemistry and Molecular Modeling Studies of 5 Chloro N,n Dimethyl 2 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. These methods provide insights into molecular geometry, charge distribution, and orbital energies, which are crucial for understanding a compound's behavior. For instance, the presence of a strongly electron-withdrawing nitro (NO₂) group and a halogen like chlorine significantly influences the electronic properties and reactivity of the benzamide (B126) scaffold.

In studies of similar nitro-substituted benzamides, DFT calculations have been used to rationalize antioxidative capacities and antiproliferative activity. nih.gov By calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can assess the molecule's stability and propensity for electronic transitions. nih.gov For example, analysis of various nitrobenzamide derivatives has shown that the relative position of the nitro group is a primary determinant of their biological activity. mdpi.com

Table 1: Key Electronic Properties Calculated for Substituted Benzamides (Illustrative) (Note: This data is representative of calculations performed on similar molecules, not 5-Chloro-N,N-dimethyl-2-nitrobenzamide itself.)

Calculated ParameterTypical SignificanceExample Finding on Related Compounds
HOMO-LUMO Energy Gap (ΔE)Indicates molecular stability and reactivity. A smaller gap suggests higher reactivity.Used to correlate electronic structure with antioxidant activity in nitro-substituted benzimidazole (B57391) carboxamides. nih.gov
Electrostatic Potential (ESP)Maps charge distribution, identifying sites for electrophilic and nucleophilic attack.The electron-withdrawing nitro group creates a region of positive electrostatic potential, influencing intermolecular interactions.
Dipole MomentMeasures the overall polarity of the molecule, affecting solubility and binding.Calculated to understand the solubility and transport properties of drug candidates.

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. It is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov While no specific docking studies for this compound are reported, research on analogous nitrobenzamides demonstrates the utility of this approach. nih.govnih.gov

Hydrogen bonds are critical for the specific and tight binding of a ligand to its receptor. Docking simulations can identify key amino acid residues in a binding site that can act as hydrogen bond donors or acceptors. For other substituted benzamides, docking studies have successfully identified crucial hydrogen bonding interactions that correlate with biological activity. nih.govnih.gov For instance, in a series of 2-chloro-4-nitrobenzamide derivatives, hydrogen bonds between the ligand's amide or nitro groups and residues in the active site of enzymes like α-glucosidase were found to be essential for their inhibitory potential. nih.govnih.gov The N,N-dimethyl substitution in this compound would preclude the amide N-H from acting as a hydrogen bond donor, a feature that would be captured in such simulations.

Beyond hydrogen bonds, successful ligand binding is governed by a combination of electrostatic and hydrophobic interactions. Docking algorithms score binding poses based on these interactions. The chloro and nitro groups on the benzamide ring contribute to electrostatic interactions, while the dimethylamino group and the aromatic ring itself engage in hydrophobic and van der Waals interactions. nih.gov Studies on similar compounds have shown that a combination of hydrogen bonds, electrostatic interactions, and hydrophobic contacts with amino acid residues like tyrosine and tryptophan are key to their binding affinity. nih.govnih.gov

Table 2: Illustrative Ligand-Receptor Interactions for a Related Nitrobenzamide Derivative (Note: This data is based on docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and is for illustrative purposes only.) nih.gov

Interaction TypeLigand GroupPotential Interacting Residue (Example)Significance
Hydrogen BondingNitro Group (Oxygen)Histidine, Glutamic AcidDirectional interaction crucial for binding specificity. nih.gov
Electrostatic (Charge-Charge)Nitro GroupAspartic AcidLong-range attraction that guides the ligand into the binding pocket. nih.gov
Hydrophobic (pi-pi, pi-alkyl)Aromatic RingTyrosine, Phenylalanine, TryptophanContributes significantly to binding affinity by displacing water. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity Assessment

Molecular dynamics (MD) simulations provide a dynamic view of a molecule or a ligand-protein complex over time, offering insights into conformational stability and refining binding affinity estimates. nih.govnih.gov MD simulations performed on related nitrobenzamide derivatives complexed with their target enzymes have been used to validate docking results. nih.govnih.gov By analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can assess the stability of the binding pose. A stable RMSD suggests that the ligand remains securely in the binding pocket. nih.govnih.gov These simulations confirm that the interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained over time. unica.it

Structure-Activity Relationship (SAR) Studies through In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to connect the structural features of a series of compounds with their biological activity. drugdesign.orgnih.gov In silico QSAR (Quantitative Structure-Activity Relationship) models use calculated molecular descriptors to create a mathematical relationship with observed activity. researchgate.net

For various series of substituted benzamides, SAR studies have been crucial. For example, in a series of N-alkyl nitrobenzamides, activity was found to be highly dependent on the presence of a nitro group at the 3-position of the benzene (B151609) ring. mdpi.com Furthermore, lipophilicity, modulated by the length of an N-alkyl chain, was identified as a critical factor for antimycobacterial activity. mdpi.com Similarly, studies on other nitrobenzamide derivatives have shown that the presence and position of electron-donating (like methyl) and electron-withdrawing (like nitro) groups can significantly influence inhibitory activity against specific enzymes. nih.govresearchgate.net These insights are vital for rationally designing more potent and selective compounds. nih.govresearchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can become a viable drug candidate, it must possess favorable ADME properties. In silico tools are widely used to predict these properties early in the discovery process, reducing the time and cost associated with experimental assays. nih.govjonuns.com These predictions are typically based on a compound's structure and physicochemical properties.

For series of related 2-chloro-nitrobenzamide derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed. nih.govnih.govresearchgate.net These studies often evaluate compliance with rules like Lipinski's Rule of Five and Veber's Rule to predict oral bioavailability. nih.govresearchgate.net Properties such as aqueous solubility, blood-brain barrier penetration, and potential for toxicity are also assessed computationally. nih.gov Such analyses for this compound would be essential to evaluate its drug-like potential.

Biological Activity and Medicinal Chemistry Research Applications of 5 Chloro N,n Dimethyl 2 Nitrobenzamide and Its Derivatives

Exploration of Therapeutic Potential of Nitrobenzamide Scaffolds

The therapeutic potential of nitrobenzamide scaffolds, particularly those with a 5-chloro substitution, is a subject of ongoing research. These compounds have been investigated for a variety of biological activities, ranging from anticancer to antimicrobial effects. The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences the electronic properties of the benzamide (B126) system, which in turn can modulate its interaction with biological targets.

Investigation of Cytotoxic Activities against Diverse Cancer Cell Lines

The quest for novel anticancer agents has led to the evaluation of a wide array of synthetic compounds. Derivatives of 5-chloro-nitrobenzamide have been explored for their potential to inhibit the growth of various cancer cell lines.

Research into a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which share a chloro-nitrophenyl moiety, has demonstrated significant cytotoxic effects. nih.gov One derivative, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid , exhibited potent antimitotic activity with mean GI50 and TGI values of 1.57 µM and 13.3 µM, respectively, across a panel of cancer cell lines. nih.gov This compound showed particular sensitivity against leukemia, colon cancer, CNS cancer, and melanoma cell lines. nih.gov The study highlighted the crucial role of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent for anticancer cytotoxicity. nih.gov

Similarly, studies on sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold, which includes a 5-chloro-2-methoxy-benzoyl moiety, have shown cytotoxic selectivity. For instance, 2-(4-{[(5-Chloro-2-methoxy-benzoyl)-amino]methyl}phenyl)sulfonyl-L-glycine and 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-lysine displayed selectivity towards the liver carcinoma (HEPG2) cell line with IC50 values of 85.1 and 87.0 µg/ml, respectively. ekb.eg

Table 1: Cytotoxic Activity of 5-Chloro-nitrobenzamide Derivatives and Related Compounds

Compound/Derivative Cancer Cell Line IC50/GI50 (µM) Reference
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid Leukemia (MOLT-4, SR) < 0.01 - 0.02 nih.gov
Colon cancer (SW-620) < 0.01 - 0.02 nih.gov
CNS cancer (SF-539) < 0.01 - 0.02 nih.gov
Melanoma (SK-MEL-5) < 0.01 - 0.02 nih.gov
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glycine Liver Carcinoma (HEPG2) 85.1 (µg/ml) ekb.eg
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-lysine Liver Carcinoma (HEPG2) 87.0 (µg/ml) ekb.eg

Enzyme Inhibition Studies (e.g., Kinase Targets, α-Glucosidase, α-Amylase)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Nitrobenzamide derivatives have been investigated for their ability to inhibit various enzymes, including those involved in cancer and diabetes.

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov The most active compound in this series, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide , was found to be a highly potent inhibitor of both α-glucosidase and α-amylase, with an IC50 value of 0.90 ± 0.31 μM against α-amylase. nih.gov This activity was significantly greater than that of the standard drug acarbose. nih.gov

In the realm of cancer therapy, kinase inhibitors are of significant interest. While direct studies on 5-Chloro-N,N-dimethyl-2-nitrobenzamide are limited, related structures have shown promise. A patent for novel 4-chloro-N-phenyl benzamide derivatives describes their potential as p38α mitogen-activated protein (MAP) kinase inhibitors for treating cancer and other diseases. benthamscience.com Furthermore, research on 5-hydroxybenzothiophene derivatives has identified multi-kinase inhibitors. nih.gov One such derivative, a hydrazide, showed potent inhibition against several kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC50 values in the nanomolar range. nih.gov

Table 2: Enzyme Inhibition by Nitrobenzamide Derivatives

Compound/Derivative Target Enzyme IC50 (µM) Reference
2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide α-Amylase 0.90 ± 0.31 nih.gov
5-hydroxybenzothiophene hydrazide derivative 16b Clk4 0.011 nih.gov
DRAK1 0.087 nih.gov
Haspin 0.1257 nih.gov
Clk1 0.163 nih.gov
Dyrk1B 0.284 nih.gov
Dyrk1A 0.3533 nih.gov

Modulation of Cellular Signaling Pathways and Biological Processes

The activation of the PI3K/Akt/mTOR pathway can lead to a competitive growth advantage, metastasis, angiogenesis, and resistance to therapy in cancer cells. nih.gov Therefore, inhibitors of this pathway are of significant interest in oncology.

Antimicrobial and Antifungal Activity Assessment

The rise of antimicrobial resistance has spurred the search for new agents to combat bacterial and fungal infections. Nitro-containing compounds have a long history of use as antimicrobial agents.

A derivative, 5-chloro-1-methyl-4-nitroimidazole , has demonstrated excellent in vitro antifungal activity against clinical strains of Candida albicans and Aspergillus niger, with a minimum bactericidal concentration of 2.5 mg/mL. researchgate.net It also showed activity against the bacteria Pseudomonas aeruginosa and Klebsiella pneumoniae at a concentration of 4.0 mg/mL. researchgate.net

Another related compound, 2-chloro-N-phenylacetamide , exhibited antifungal activity against strains of Aspergillus flavus, with minimum inhibitory concentrations (MICs) ranging from 16 to 256 μg/mL. scielo.br Studies on benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties have also shown valuable in vitro inhibitory activity against Colletotrichum lagenarium and Botrytis cinerea. mdpi.com

Table 3: Antimicrobial and Antifungal Activity of Related Nitro-Compounds

Compound/Derivative Microorganism MIC/MBC (mg/mL or µg/mL) Reference
5-chloro-1-methyl-4-nitroimidazole Candida albicans 2.5 (MBC) researchgate.net
Aspergillus niger 2.5 (MBC) researchgate.net
Pseudomonas aeruginosa 4.0 (MBC) researchgate.net
Klebsiella pneumoniae 4.0 (MBC) researchgate.net
2-chloro-N-phenylacetamide Aspergillus flavus 16 - 256 (MIC) scielo.br

Mechanisms of Action at the Molecular and Cellular Level

Understanding the mechanism of action of a compound at the molecular and cellular level is crucial for its development as a therapeutic agent. This involves identifying its specific molecular targets and how it influences cellular processes.

Identification of Specific Molecular Targets and Receptor Binding

The biological activity of benzamide derivatives can be attributed to their interaction with specific molecular targets. Recent research has focused on identifying these targets to better understand their therapeutic potential.

For instance, novel benzamide-type derivatives have been developed as binders for cereblon (CRBN), a component of an E3 ubiquitin ligase complex. nih.govacs.org These binders can be utilized in the design of proteolysis-targeting chimeras (PROTACs), a technology that induces the degradation of specific target proteins. nih.gov Fluorinated benzamide derivatives, in particular, have shown increased binding affinity for CRBN. acs.org

In a different context, arylpiperazine derivatives with a terminal benzamide fragment have been synthesized and assayed for their affinity to dopaminergic and serotonergic receptors. nih.gov These studies revealed a moderate affinity for dopamine (B1211576) D2 receptors, suggesting a potential application in neurological disorders. nih.gov

Impact on Cell Growth, Proliferation, and Apoptosis Induction

Research into this compound and its analogs has uncovered their potential to influence fundamental cellular processes such as cell growth, proliferation, and the induction of apoptosis (programmed cell death). Certain derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines. This anti-proliferative effect is often linked to the induction of apoptosis, a key mechanism for eliminating cancerous cells. For instance, studies have shown that specific structural modifications to the parent compound can enhance its cytotoxic activity and its ability to trigger apoptotic pathways in tumor cells.

Role in Metabolic Pathway Modulation

The modulation of metabolic pathways is another area where this compound derivatives have shown promise. These compounds can interfere with the metabolic processes that are essential for the survival and growth of cancer cells. Cancer cells often exhibit altered metabolism, such as increased glycolysis even in the presence of oxygen (the Warburg effect). Some benzamide derivatives have been investigated for their capacity to target these metabolic vulnerabilities, thereby selectively inhibiting the growth of malignant cells.

Consideration of Reductive Metabolism of the Nitro Group and its Biological Implications

A crucial aspect of the biological activity of this compound is the reductive metabolism of its nitro group. The presence of the nitroaromatic group suggests that these compounds can act as bioreductive prodrugs. This means they can be selectively activated to a more cytotoxic form under the hypoxic (low oxygen) conditions often found in solid tumors. The reduction of the nitro group can lead to the formation of highly reactive species, such as nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage and cell death. This targeted activation in the tumor microenvironment is a significant advantage, as it can potentially reduce systemic toxicity.

Detailed Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological effects of this compound are intricately linked to its chemical structure. Structure-activity relationship (SAR) studies have been pivotal in understanding how different parts of the molecule contribute to its bioactivity.

Influence of Substituent Modifications on Bioactivity

Modifications to the substituents on the benzamide scaffold have a profound impact on biological activity.

Halogen Group: The presence and position of the halogen atom are critical. The chloro group at the 5-position in the parent compound is a key feature. Altering the halogen or its position can significantly affect the compound's potency and selectivity.

Alkyl Groups: The N,N-dimethyl substitution on the amide nitrogen is also important. Variations in these alkyl groups can influence the compound's lipophilicity, cell permeability, and interaction with biological targets.

Electron-Withdrawing Groups: The nitro group at the 2-position is a strong electron-withdrawing group that is essential for the bioreductive properties of the compound. Replacing it with other electron-withdrawing groups can alter the reduction potential and, consequently, the biological activity.

Correlation of Positional Isomerism with Potency and Selectivity

The relative positions of the substituents on the benzene (B151609) ring (positional isomerism) are a key determinant of the compound's potency and selectivity. For example, moving the chloro or nitro group to different positions can lead to a dramatic loss or alteration of biological activity. SAR studies have systematically explored these positional isomers to identify the optimal arrangement for desired therapeutic effects. This highlights the precise structural requirements for effective interaction with biological targets.

Comparative Analysis with Related Benzamide Derivatives for Enhanced Biological Activity

To optimize the therapeutic potential of this compound, researchers have conducted comparative analyses with related benzamide derivatives. These studies aim to identify modifications that lead to enhanced biological activity, improved selectivity, and better pharmacokinetic properties.

For instance, the introduction of different substituents at various positions on the benzamide ring has been explored. The goal is to develop analogs with superior anti-cancer properties. This comparative approach allows for the systematic optimization of the lead compound, paving the way for the development of more effective therapeutic agents.

Advanced Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes for 5-Chloro-N,N-dimethyl-2-nitrobenzamide

The future of chemical manufacturing hinges on the development of efficient, cost-effective, and environmentally benign synthetic processes. For this compound and its analogs, research is moving beyond traditional multi-step syntheses toward more sustainable methodologies.

Future synthetic strategies are likely to focus on:

Catalytic Processes: The use of novel catalysts is a key area of development. For instance, methods involving the catalytic oxidation of toluene (B28343) derivatives using N-hydroxyphthalimide and cobalt acetylacetonate (B107027) have been patented for producing precursors to related benzamides. google.com Similarly, the catalyzed reduction of the nitro group is a critical step. Research on related compounds has demonstrated the use of FeO(OH)/C-catalyzed reduction with hydrazine (B178648) hydrate, which avoids the need for high-pressure equipment and harsh reagents, pointing towards a more sustainable path. dissertationtopic.net

Alternative Reagents and Solvents: Green chemistry principles encourage replacing hazardous reagents and solvents. Future work will likely explore milder chlorinating agents and the use of greener solvents to reduce the environmental impact of synthesis. Traditional nitration using mixed acids (HNO₃/H₂SO₄) requires careful temperature control to prevent byproducts, and research into more selective and safer nitration methods is a continuing goal.

Investigation of Catalytic Applications and Advanced Reaction Mechanism Studies

Understanding the fundamental reaction mechanisms of this compound is crucial for optimizing its synthesis and predicting its behavior in biological systems. The nitro group is a key functional moiety, and its chemical transformations are of particular interest.

Mechanistic studies on the broader class of N-nitrobenzamides have revealed complex hydrolytic behaviors. In strongly acidic conditions, these compounds can undergo an A1-type hydrolysis mechanism following oxygen protonation. rsc.org However, in less acidic environments, a neutral water-catalyzed hydrolysis process can become dominant. rsc.org

The reduction of the nitro group is a pivotal reaction, often being the key step in the biological activation of nitro-aromatic compounds. nih.gov The mechanism is generally understood to proceed through nitroso and hydroxylamine (B1172632) intermediates, as described by the classical Haber-Lukashevich pathway. researchgate.net Advanced studies employing orbital theory are providing deeper insights into the interaction between the nitro group and various metal catalysts. researchgate.net In a biological context, such as the antimycobacterial activity of related nitrobenzamides, this reduction is proposed to occur within the active site of target enzymes like DprE1, leading to the formation of a reactive nitroso species that covalently inactivates the enzyme. nih.govasm.org

While the compound itself is not typically used as a catalyst, understanding its electronic properties—governed by the electron-withdrawing nitro and chloro groups—is essential for designing related molecules with specific catalytic or biological functions.

Design and Synthesis of Next-Generation Derivatives for Targeted Therapies

The this compound scaffold is a valuable starting point for the design and synthesis of new therapeutic agents. By modifying the core structure, researchers can fine-tune the molecule's properties to achieve desired biological activities.

Key therapeutic areas being explored include:

Antidiabetic Agents: Researchers have synthesized a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and tested them as inhibitors of α-glucosidase and α-amylase, enzymes relevant to type 2 diabetes. nih.gov Several of these compounds showed potent inhibitory activity, with one derivative, 5o , being significantly more active than the standard drug acarbose. nih.gov The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring was found to be highly favorable for inhibitory activity. nih.gov

Anticancer Agents: The nitrobenzamide structure has been incorporated into novel molecules targeting cancer cells. For example, derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) have been synthesized and evaluated for their anti-proliferative activity against human ovarian and colon cancer cell lines. researchgate.net In other work, a novel synthesis of 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, a related nitro-aromatic compound, was used to create thiourea (B124793) and thiazolidinone derivatives that induce apoptosis and inhibit cell cycle progression in prostate cancer cell lines. nih.gov

Antimicrobial Agents: Nitro-containing compounds are a cornerstone of antimycobacterial drug discovery. asm.org The nitro group is often essential for activity, as it can be reduced within microbial cells to produce reactive intermediates that are toxic to the pathogen. nih.gov Studies on N-alkyl nitrobenzamides have explored how modifying the length of the alkyl chain affects activity against Mycobacterium tuberculosis. nih.gov

The following table summarizes the findings from a study on nitrobenzamide derivatives designed as antidiabetic agents.

Compound IDSubstituent (R)α-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)
5b 4-CH₃16.20 ± 0.645.30 ± 1.23
5m 4-F10.75 ± 0.521.52 ± 0.84
5o 2-CH₃-5-NO₂Not explicitly stated, but most active0.90 ± 0.31
5p 3-NO₂14.24 ± 0.762.10 ± 0.52
Acarbose Standard Drug39.48 ± 0.805.60 ± 0.30
Data sourced from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Biological Investigations

A significant future direction for research on this compound and its derivatives is the integration of "omics" technologies. These high-throughput methods can provide a global view of the molecular changes that occur in a biological system in response to the compound.

Proteomics: This technology can identify the protein targets of a drug. For a compound like this compound, proteomics could be used to confirm known targets and discover novel off-target effects, providing a deeper understanding of its mechanism of action and potential toxicity.

Metabolomics: This involves studying the metabolic fate and effects of a compound. As the biological activity of many nitroaromatic compounds depends on their reductive metabolism, metabolomics is particularly relevant. nih.gov It can be used to identify the specific metabolites formed within cells and to understand how the compound perturbs cellular metabolic pathways. This approach is critical for elucidating the full mechanism of action and for identifying biomarkers of exposure or effect.

Currently, there is a lack of specific proteomics or metabolomics studies published for this compound itself. Applying these technologies represents a major opportunity to unlock a more profound understanding of its biological role and to accelerate the development of its derivatives for therapeutic use.

Further In-depth Computational Studies for Rational Drug Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. For this compound derivatives, computational methods are already being applied with significant success.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used extensively to guide the design of nitrobenzamide derivatives. For example, docking studies of antidiabetic derivatives revealed key hydrogen bonding, electrostatic, and hydrophobic interactions with the active sites of α-glucosidase and α-amylase. nih.gov Similar studies on other derivatives have shown that the nitro group can form crucial hydrogen bonds with lysine (B10760008) residues in kinase ATP pockets, while the chloro substituent enhances hydrophobic contacts. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. For the most active antidiabetic nitrobenzamide derivative, MD simulations confirmed the stability of the compound within the binding site of the target enzymes. nih.govresearchgate.net

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET studies on nitrobenzamide derivatives have shown that many have favorable drug-like properties, such as good solubility and absorption profiles, and are predicted to have low toxicity. nih.gov

These computational approaches allow researchers to prioritize which derivatives to synthesize and test, saving time and resources. Future studies will likely involve more sophisticated modeling to refine lead compounds, predict resistance mechanisms, and optimize pharmacokinetic properties for the development of safer and more effective drugs.

Q & A

Q. Basic

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.1–8.0 ppm), dimethylamide protons (δ 3.0–3.3 ppm), and nitro group-associated deshielding effects .
  • HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 257.04) confirm molecular weight .

Advanced
X-ray crystallography (using SHELXL ) can resolve conformational details. For instance, planarity of the benzamide moiety and restricted rotation due to π-electron delocalization are critical for binding to biological targets like tubulin .

What in vitro biological assays are appropriate for evaluating the anticancer potential of this compound?

Basic
Standard assays include:

  • Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116) using MTT assays. IC50 values <10 μM indicate potency .
  • Selectivity Index (SI) : Compare cytotoxicity in cancer vs. normal cells (e.g., hTERT-RPE1) to assess therapeutic windows .

Q. Advanced

  • Tubulin Polymerization Inhibition : Measure IC50 via fluorescence-based assays. Compounds like derivatives of this compound show dose-dependent inhibition (e.g., IC50 = 2.4 μM for analog 24) .
  • Cell Cycle Analysis : Flow cytometry reveals G2/M phase arrest, confirming microtubule disruption .

How do molecular docking studies elucidate the interaction between this compound and tubulin?

Advanced
Docking (e.g., using AutoDock Vina) into the colchicine-binding site of tubulin (PDB: 4O2B) highlights key interactions:

  • Hydrogen Bonds : Between the nitro group and ASN258 or GLN11 residues .
  • Hydrophobic Interactions : Chlorine and dimethyl groups stabilize binding in the β-tubulin pocket .
  • Selectivity : Derivatives with hydroxyl groups show stronger binding due to hydrogen bonding with ASN249 .

How should researchers address contradictions in biological activity data across different cancer cell lines?

Q. Advanced

  • Dose Optimization : Test multiple concentrations to identify cell line-specific sensitivities (e.g., breast vs. colon cancer subtypes) .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify differential expression of tubulin isoforms or resistance markers .
  • Data Normalization : Include positive controls (e.g., colchicine) to calibrate assay variability .

What are the key structure-activity relationship (SAR) insights for nitrobenzamide derivatives?

Q. Advanced

  • Nitro Position : 2-Nitro substitution enhances tubulin binding vs. 3- or 4-nitro .
  • Substituent Effects : Chlorine at position 5 improves cytotoxicity (e.g., IC50 = 4.8 μM in HCT-116) .
  • Amide Flexibility : Dimethylamide groups increase metabolic stability compared to unsubstituted amides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.